Product packaging for 3(2H)-Furanone, dihydro-5-isopropyl-(Cat. No.:CAS No. 34004-69-8)

3(2H)-Furanone, dihydro-5-isopropyl-

Cat. No.: B13465991
CAS No.: 34004-69-8
M. Wt: 128.17 g/mol
InChI Key: KZSGEGRJWKIRMC-UHFFFAOYSA-N
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Description

3(2H)-Furanone, dihydro-5-isopropyl-, is a lactone compound with the molecular formula C 7 H 12 O 2 and a molecular weight of 128.17 g/mol . This class of furanone derivatives is the subject of significant research due to its diverse potential applications in microbiology and biochemistry. In research settings, furanones are extensively investigated for their antimicrobial properties. Studies on related compounds demonstrate that furanone derivatives can exhibit highly selective activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The proposed mechanism of action for some functionalized furanones involves the rapid penetration into bacterial cells, induction of reactive oxygen species (ROS), and interaction with intracellular proteins, thereby impairing the cellular anti-ROS defense system . Furthermore, certain 2(5H)-furanone analogues show promising activity against biofilm-embedded pathogens, suggesting potential as biofilm-repressing agents by interfering with bacterial quorum-sensing pathways . Beyond antimicrobial research, structurally similar 2(5H)-furanones like sotolone and maple furanone are recognized as high-impact aroma chemicals in flavor research, characterized by very low odor thresholds . These compounds also serve as substrates for enzymatic glucosylation by plant glucosyltransferases (UGTs), a process that enhances their water solubility and stability by converting them into odorless glucosides, which are of interest for controlled release applications in food and cosmetic science . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B13465991 3(2H)-Furanone, dihydro-5-isopropyl- CAS No. 34004-69-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34004-69-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-propan-2-yloxolan-3-one

InChI

InChI=1S/C7H12O2/c1-5(2)7-3-6(8)4-9-7/h5,7H,3-4H2,1-2H3

InChI Key

KZSGEGRJWKIRMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)CO1

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Dihydro 5 Isopropyl 3 2h Furanone and Analogues

Total Synthesis Approaches to the 3(2H)-Dihydrofuranone Core

The construction of the 3(2H)-dihydrofuranone ring, a key structural component of numerous natural products, has been achieved through a variety of synthetic methodologies. These approaches often involve the strategic formation of the five-membered heterocyclic ring through cyclization reactions, which can be promoted by acids, bases, or transition metals. Furthermore, the development of asymmetric methods has enabled the enantioselective synthesis of chiral dihydrofuranones.

Cyclization Reactions and Ring Formation Methodologies

A common strategy for the synthesis of the 3(2H)-furanone ring system involves the cyclization of acyclic precursors. One established method begins with an aldol (B89426) condensation of an aldehyde with the enolate derived from 3-methyl-3-(trimethylsiloxy)-2-butanone. The resulting aldol product is then oxidized, for example using a Collins oxidation, to yield a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration of this diketone furnishes the corresponding 3(2H)-furanone.

Another effective approach is the acid-catalyzed formal 5-endo-trig cyclization of α'-hydroxy-α,β-enones. rsc.orgorganic-chemistry.org This reaction proceeds in excellent yields when α'-hydroxyenones are treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in a suitable solvent like refluxing toluene. rsc.orgorganic-chemistry.org

The hydration and subsequent cyclization of acetylenic ketones also provide a viable route to the furan-3(2H)-one nucleus. This method has been successfully applied to the synthesis of natural products like bullatenone and geiparvarin. The requisite acetylenic ketones can be prepared through a palladium(II)-copper(I)-catalyzed coupling process.

Transition-Metal-Catalyzed Cyclizations for Dihydrofuranone Ring Construction

Transition-metal catalysis offers a powerful and versatile tool for the construction of the dihydrofuranone ring. Various metals, including palladium, gold, and rhodium, have been employed to facilitate these cyclization reactions.

A palladium-catalyzed oxidative cyclization of α-allenols has been developed, providing access to multisubstituted 3(2H)-furanones. This intramolecular process utilizes a palladium catalyst in the presence of an oxidant. Gold catalysts have also proven effective in the cyclization of γ-hydroxyalkynones under mild conditions. For instance, a catalyst generated from (p-CF3C6H4)3PAuCl and AgOTf can efficiently cyclize these substrates to yield substituted 3(2H)-furanones. organic-chemistry.org

A combined rhodium(II)/palladium(0) catalytic system promotes a cyclization/allylic alkylation cascade of stable α-diazo-δ-keto-esters. This process efficiently produces highly substituted 3(2H)-furanones with a C2-quaternary center under mild conditions, demonstrating high chemo-, regio-, and stereoselectivity. organic-chemistry.org

Catalyst SystemSubstrateProductKey Features
Pd(II)/Cu(I)Acetylenic ketonesFuran-3(2H)-onesHydration and cyclization
Palladiumα-AllenolsMultisubstituted 3(2H)-furanonesOxidative cyclization
(p-CF3C6H4)3PAuCl/AgOTfγ-HydroxyalkynonesSubstituted 3(2H)-furanonesMild conditions
Rh(II)/Pd(0)α-Diazo-δ-keto-estersC2-quaternary substituted 3(2H)-furanonesHigh chemo-, regio-, and stereoselectivity

Base-Induced Intramolecular Cyclizations for 3(2H)-Furanone Synthesis

Base-induced intramolecular cyclization represents a straightforward and efficient method for the synthesis of the 3(2H)-furanone core. A notable example is the cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields within a short reaction time. This procedure is advantageous due to its simplicity, mild reaction conditions, and tolerance to an ambient atmosphere. organic-chemistry.org

Another base-mediated approach involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (B78521) at room temperature, which affords biologically potent furanones in moderate to good yields.

Asymmetric Synthesis and Enantioselective Routes to Chiral Dihydrofuranones

The development of asymmetric and enantioselective methods for the synthesis of chiral dihydrofuranones is of significant importance, given that many biologically active natural products containing this core are chiral. These strategies often rely on the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of dihydrofuranones. For instance, chiral bifunctional squaramide catalysts have been successfully employed in the Michael reaction of dioxindoles with trans-α-cyano-α,β-unsaturated ketones, followed by a Pinner reaction and isomerization to afford dihydrofuran-spirooxindoles in good to high yields and enantioselectivities.

Another approach involves the use of chiral metal complexes. For example, a tandem catalytic asymmetric aldol reaction/cyclization of β,γ-didehydro-γ-lactones with aldehydes has been achieved using a chiral tin dibromide as a precatalyst and a sodium alkoxide as a base precatalyst. This method yields optically active trans-β,γ-disubstituted γ-butyrolactones with high enantiomeric excess.

The chiral pool approach utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, to introduce chirality into the target molecule. For example, chiral γ-butyrolactones can be synthesized from chiral epoxy esters through different nucleophilic opening-closing processes.

MethodCatalyst/AuxiliarySubstratesProductsEnantioselectivity
OrganocatalysisChiral bifunctional squaramideDioxindoles, α-cyano-α,β-unsaturated ketonesDihydrofuran-spirooxindolesGood to high
Metal CatalysisChiral tin dibromideβ,γ-Didehydro-γ-lactones, aldehydestrans-β,γ-Disubstituted γ-butyrolactonesUp to 99% ee
Chiral PoolChiral epoxy esters-Chiral amino γ-butyrolactonesDependent on starting material

Introduction of the Isopropyl Substituent and Other Alkyl Chains at the 5-Position

The introduction of an isopropyl group or other alkyl chains at the 5-position of the dihydrofuranone ring can be achieved through various synthetic strategies. One common approach involves the use of a starting material that already contains the desired substituent, which is then carried through a synthetic sequence to form the furanone ring. For instance, a precursor alcohol bearing an isopropyl group at the appropriate position can undergo cyclization to form the 5-isopropyldihydrofuranone.

Alternatively, the alkyl substituent can be introduced at a later stage through alkylation reactions. The stereoselective alkylation of γ-butyrolactone enolates is a well-established method for introducing substituents at the α-position to the carbonyl group. However, direct alkylation at the 5-position is less common. A more feasible approach involves the modification of an existing substituent. For example, an ethyl group at the 5-position can be converted into an isopropyl group through C-alkylation of the corresponding enolate. This involves treating the 5-ethyldihydrofuranone with a strong base, such as sodium hydride, to form the enolate, which is then reacted with an alkylating agent like methyl iodide.

Another strategy involves the conjugate addition of an isopropyl nucleophile, such as an isopropyl Grignard reagent or an organocuprate, to an α,β-unsaturated lactone precursor. Subsequent transformations can then lead to the desired 5-isopropyl-dihydro-3(2H)-furanone.

Derivatization and Further Chemical Transformations of the Dihydrofuranone Skeleton

The dihydrofuranone skeleton is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations can target the carbonyl group, the α-carbon, the lactone ring, or substituents on the ring.

The carbonyl group at the 3-position can undergo typical ketone reactions. For example, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165), or it can react with Grignard reagents to form tertiary alcohols. The carbonyl group can also be converted to an enol ether or enamine, which can then participate in further reactions.

The α-carbon to the carbonyl group (C-2 and C-4 positions) is acidic and can be deprotonated to form an enolate. This enolate can then be alkylated, acylated, or undergo aldol-type reactions to introduce new functional groups. For instance, the alkylation of the enolate of 2,5-dimethyl-3(2H)-furanone has been studied, demonstrating the feasibility of introducing substituents at the α-position.

The lactone ring itself can undergo ring-opening reactions under acidic or basic conditions. For example, hydrolysis of the lactone with a base will yield the corresponding γ-hydroxy carboxylate. The ring can also be opened by other nucleophiles, such as amines or organometallic reagents, to provide a variety of acyclic products. Furthermore, ring transformation reactions can occur, where the furanone ring is converted into a different heterocyclic system. For instance, treatment of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles with mild acid can lead to tetrahydro-2-oxofuran-3,4-dicarbonitriles, which can be further transformed into furo[3,4-c]pyrrole derivatives. rsc.org

Reaction TypeReagentsProduct
Carbonyl ReductionSodium borohydrideDihydro-5-isopropyl-3-hydroxyfuran
Grignard ReactionIsopropylmagnesium bromide3-Hydroxy-3,5-diisopropyldihydrofuran
Enolate AlkylationLDA, Methyl iodide2-Methyl-dihydro-5-isopropyl-3(2H)-furanone
Lactone HydrolysisNaOHSodium 4-hydroxy-5-methyl-3-oxohexanoate
Ring TransformationMild acid on substituted dihydrofuransFuro[3,4-c]pyrrole derivatives

Reactions at the Carbonyl Moiety

The ketone functionality at the C3 position is a primary site for nucleophilic attack. Standard carbonyl chemistry can be readily applied to introduce new functional groups and create more complex molecular architectures.

Reduction of the Carbonyl Group: The C3-ketone can be reduced to a secondary alcohol, yielding dihydro-3-hydroxy-5-isopropylfuran. This transformation is typically achieved with high efficiency using common hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon workup.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful carbon nucleophiles that readily add to the C3-carbonyl. adichemistry.comlibretexts.org This reaction provides a direct route to tertiary alcohols, expanding the carbon skeleton of the molecule. For example, the reaction of dihydro-5-isopropyl-3(2H)-furanone with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup yields 3-hydroxy-5-isopropyl-3-methyl-dihydrofuran. The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.comleah4sci.com

Table 1: Representative Reactions at the Carbonyl Moiety
Reaction TypeReagent(s)Product StructureProduct Name
Reduction1. NaBH₄, MeOH 2. H₃O⁺ workupDihydro-3-hydroxy-5-isopropylfuran structureDihydro-3-hydroxy-5-isopropylfuran
Grignard Addition1. CH₃MgBr, Et₂O 2. H₃O⁺ workup3-Hydroxy-5-isopropyl-3-methyl-dihydrofuran structure3-Hydroxy-5-isopropyl-3-methyl-dihydrofuran

Modifications and Functionalization of the Isopropyl Side Chain

The isopropyl group at the C5 position, while generally less reactive than other parts of the molecule, can undergo functionalization, typically through radical-mediated processes or strong oxidation.

Oxidation: The tertiary carbon of the isopropyl group is a potential site for oxidation, provided it bears a hydrogen atom. Strong oxidizing agents, such as chromic acid or potassium permanganate, can potentially oxidize this position. libretexts.org In analogous systems, such as alkyl groups on aromatic rings, a benzylic C-H bond is required for oxidation to a carboxylic acid. youtube.comresearchgate.net While the furanone ring is not aromatic, the principle of activating an adjacent C-H bond could lead to oxidation products like the corresponding tertiary alcohol or, with more vigorous conditions, ring-cleavage products.

Free Radical Halogenation: The isopropyl side chain can be functionalized via free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced at the tertiary carbon, which is the most stable radical position. The resulting 5-(2-bromo-2-propanyl)-dihydro-3(2H)-furanone is a versatile intermediate. The bromide can be subsequently displaced by various nucleophiles (e.g., hydroxide, cyanide, azide) or eliminated to form an isopropenyl side chain, allowing for a wide range of further modifications.

Table 2: Potential Functionalization of the Isopropyl Side Chain
Reaction TypeReagent(s)Potential Product StructureProduct Name
Free Radical BrominationNBS, AIBN, CCl₄5-(2-Bromo-2-propanyl)-dihydro-3(2H)-furanone structure5-(2-Bromo-2-propanyl)-dihydro-3(2H)-furanone
Oxidation (Hypothetical)KMnO₄, heat5-(2-Hydroxy-2-propanyl)-dihydro-3(2H)-furanone structure5-(2-Hydroxy-2-propanyl)-dihydro-3(2H)-furanone

Ring-Opening and Rearrangement Reactions of the Dihydrofuranone System

The strained five-membered lactone ring is susceptible to cleavage under both basic and acidic conditions, a characteristic reaction of cyclic esters.

Base-Catalyzed Hydrolysis: In the presence of a base such as sodium hydroxide, the lactone undergoes hydrolysis to yield the corresponding sodium salt of the γ-hydroxy acid. The mechanism involves nucleophilic attack of a hydroxide ion at the ester carbonyl carbon (C2), leading to a tetrahedral intermediate. pearson.com This intermediate then collapses, cleaving the C2-O1 bond (ring-opening) to form 4-hydroxy-3-keto-5-methylhexanoate. wikipedia.org Subsequent acidification of the reaction mixture will protonate the carboxylate to give the free γ-hydroxy acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. vaia.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading, after a series of proton transfers, to the cleavage of the lactone ring to form the same γ-hydroxy acid product. vaia.com The reaction is an equilibrium process, and the presence of excess water drives it towards the ring-opened product. wikipedia.org

Rearrangement reactions of the dihydrofuranone skeleton itself are less common but can be induced under specific conditions. For example, conversion of the C3-ketone to an α-diazo ketone followed by photolytic, thermal, or metal-catalyzed decomposition can initiate a Wolff rearrangement. wikipedia.org This process would involve contraction of the five-membered ring through migration of the C2 carbon to form a highly reactive ketene (B1206846) intermediate, which could be trapped by a nucleophile to yield a substituted cyclobutanecarboxylic acid derivative.

Functionalization of the Dihydrofuranone Ring System

The α-carbons flanking the C3-ketone (C2 and C4) are key sites for functionalization, primarily through the formation of an enolate intermediate.

Enolate Formation and Alkylation: Treatment of dihydro-5-isopropyl-3(2H)-furanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature results in the deprotonation of one of the α-carbons to form a lithium enolate. wikipedia.org The regioselectivity of deprotonation (C2 vs. C4) can be influenced by kinetic versus thermodynamic control. The resulting enolate is a potent nucleophile and can react with various electrophiles. For instance, reaction with an alkyl halide, such as methyl iodide, leads to α-alkylation, introducing a new carbon-carbon bond. eurekaselect.com

α-Hydroxylation: The enolate can also react with electrophilic oxygen sources to introduce a hydroxyl group at the α-position. Reagents like molybdenum peroxide (MoOPH) or oxygen gas followed by a reducing agent can be used to synthesize α-hydroxy-γ-butyrolactone derivatives. nih.gov

Synthesis of α-Methylene Derivatives: A particularly significant transformation is the introduction of an α-methylene group (an exocyclic double bond at the C2 position). These α-methylene-γ-butyrolactone moieties are found in many biologically active natural products. nih.govnih.gov A common strategy involves reacting the furanone enolate with formaldehyde (B43269) or an equivalent electrophile, followed by dehydration of the resulting hydroxymethyl intermediate. Alternatively, formylation at the α-position followed by reduction and elimination can achieve the same outcome. google.com

Table 3: Selected Functionalizations of the Dihydrofuranone Ring
Reaction TypeReagent(s)Product StructureProduct Name
α-Alkylation (at C2)1. LDA, THF, -78 °C 2. CH₃IDihydro-5-isopropyl-2-methyl-3(2H)-furanone structureDihydro-5-isopropyl-2-methyl-3(2H)-furanone
α-Hydroxylation (at C2)1. LDA, THF, -78 °C 2. MoOPHDihydro-2-hydroxy-5-isopropyl-3(2H)-furanone structureDihydro-2-hydroxy-5-isopropyl-3(2H)-furanone
α-Methylenation (at C2)1. LDA, THF; HCHO 2. Dehydration (e.g., MsCl, Et₃N)Dihydro-5-isopropyl-2-methylene-3(2H)-furanone structureDihydro-5-isopropyl-2-methylene-3(2H)-furanone

Biosynthetic Pathways and Natural Occurrence

Enzymatic Biogenesis and Metabolic Precursors of Furanone Natural Products

The biosynthesis of furanone natural products is diverse, involving various enzymatic pathways and metabolic precursors depending on the specific compound and organism. In fruits, the well-studied aroma compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®) is synthesized through a series of enzymatic steps. mdpi.comnih.gov Radiotracer studies in strawberries have identified carbohydrates as the primary precursors, with D-fructose-1,6-diphosphate being identified as the natural progenitor. mdpi.com

In contrast, other furanones are derived from amino acids. For instance, sotolon, a key flavor compound, is produced from amino acids such as threonine and 4-hydroxy-L-leucine. cambridge.org Some furanones are the result of complex biosynthetic pathways involving non-reducing polyketide synthase (NRPS)-like enzymes. The biosynthesis of allantofuranone in the fungus Aspergillus lycopodina begins with the NRPS-like enzyme-catalyzed condensation of aromatic α-keto acids to form a benzoquinone intermediate, which then undergoes a unique, dioxygenase-catalyzed ring contraction to form the final furanone scaffold. nih.gov Fungi, in general, are known to produce a variety of furanone structures through diverse biosynthetic routes. nih.govmdpi.comnih.gov

It is important to distinguish enzymatic biogenesis from chemical formation, such as the Maillard reaction. This non-enzymatic browning reaction between sugars and amino acids during heating is a major source of furanones in cooked and processed foods, contributing significantly to their flavor profiles. mdpi.comcambridge.org

Table 1: Metabolic Precursors of Selected Furanone Natural Products
Furanone CompoundMetabolic Precursor(s)Biosynthetic Pathway TypeReference
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)D-fructose-1,6-diphosphateCarbohydrate metabolism (in plants) mdpi.com
SotolonThreonine, 4-hydroxy-L-leucineAmino acid metabolism cambridge.org
AllantofuranoneAromatic α-keto acids (via polyporic acid)NRPS-like enzyme pathway with ring contraction nih.gov
Ascorbic acid (Vitamin C)SugarsCarbohydrate metabolism (in plants) cambridge.org

Isolation and Characterization from Biological Sources (e.g., Fungi, Plants)

Furanones are widely distributed in nature and have been isolated from a vast array of biological sources. Plant endophytic fungi, which live within plant tissues, have proven to be a particularly rich source of novel furanone structures. For example, five new 2(5H)-furanones, named pestalafuranones A–E, were isolated from the endophytic fungus Pestalotiopsis besseyi. nih.gov Similarly, new furanone derivatives, (5S)-cis-gregatin B and graminin D, were characterized from Dendrothyrium variisporum, an endophyte of an Algerian plant. mdpi.com The marine-derived fungus Aspergillus terreus was induced via chemical epigenetic modification to produce new benzyl (B1604629) furanone and pyrone structures. nih.gov

In the plant kingdom, furanones are well-known constituents of fruit aromas. The compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a key odorant in fruits such as pineapples and strawberries. mdpi.comnih.gov A study on the flavourant principles of Sysepalum dulcificum (miracle fruit) led to the isolation and characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H)-furanone from its extracts. iomcworld.com Marine organisms are also a significant source; the red alga Delisea pulchra produces a range of distinctive halogenated (brominated) furanones. nih.govnih.gov

Table 2: Isolation of Furanones from Various Biological Sources
Furanone Compound(s)Biological SourceOrganism TypeReference
Pestalafuranones A–EPestalotiopsis besseyiEndophytic Fungus nih.gov
(5S)-cis-gregatin B, Graminin DDendrothyrium variisporumEndophytic Fungus mdpi.com
(+)- and (−)-AsperfuranoneAspergillus terreus (marine-derived)Fungus nih.gov
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Pineapple, StrawberryPlant (Fruit) mdpi.comnih.gov
2,5-dimethyl-2,4-dihydroxy-3(2H)-furanoneSysepalum dulcificumPlant (Fruit) iomcworld.com
Halogenated furanonesDelisea pulchraMarine Red Alga nih.govnih.gov

Ecological Roles and Inter-species Signaling Mechanisms of Furanones

Furanones serve diverse and critical ecological functions, acting as signaling molecules that mediate interactions both within and between species. cambridge.org One of the most extensively studied examples is the role of halogenated furanones from the marine alga Delisea pulchra. These compounds act as a chemical defense mechanism by interfering with bacterial quorum sensing, a cell-to-cell communication process that bacteria use to coordinate group behaviors. nih.govnih.gov By disrupting the N-acyl-homoserine lactone (AHL) signaling system in Gram-negative bacteria, these furanones inhibit bacterial colonization and the formation of biofilms on the alga's surface. nih.govsemanticscholar.org

Beyond microbial interactions, furanones play roles in plant-animal and insect communication. The characteristic aromas of many fruits, produced by compounds like 4-hydroxy-3(2H)-furanones, serve to attract animals, which then consume the fruit and aid in seed dispersal. cambridge.org In the insect world, certain 3(2H)-furanones have been identified as sex pheromones for male cockroaches, demonstrating their function in intraspecies signaling for reproduction. nih.gov

Table 3: Ecological Roles and Signaling Functions of Furanones
Ecological Role/Signaling MechanismFuranone Type/ExampleInteracting OrganismsReference
Inhibition of Quorum Sensing / Anti-biofilmHalogenated furanonesMarine Alga (Delisea pulchra) and Bacteria nih.govnih.govsemanticscholar.org
Interspecies bacterial communicationFuranone precursors to Autoinducer-2 (AI-2)Gram-negative and Gram-positive Bacteria nih.gov
Attraction for seed dispersal4-hydroxy-3(2H)-furanones (fruit aromas)Plants and Frugivorous Animals cambridge.org
Insect sex pheromone3(2H)-furanonesCockroaches nih.gov
Deterrence of fungal growth2,5-dimethyl-4-hydroxy-3(2H)-furanoneStrawberry (Plant) and Fungi cambridge.org

Advanced Spectroscopic and Structural Elucidation Techniques for Dihydro 5 Isopropyl 3 2h Furanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Complete Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. For dihydro-5-isopropyl-3(2H)-furanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals and to establish the molecule's stereochemistry.

1D and 2D NMR Methodologies (e.g., COSY, HSQC, HMBC)

The complete structural elucidation of dihydro-5-isopropyl-3(2H)-furanone begins with 1D ¹H and ¹³C NMR spectra, which provide initial information about the chemical environment of each nucleus. However, for an unambiguous assignment, 2D correlation experiments are indispensable. youtube.com

¹H NMR: The proton spectrum would be expected to show distinct signals for the isopropyl group's methyl protons (a doublet), the isopropyl methine proton (a multiplet), the proton at the C5 position (a multiplet), and the methylene (B1212753) protons at C2 and C4 (complex multiplets).

¹³C NMR: The carbon spectrum would display seven unique signals corresponding to the carbonyl carbon (C3), the two methylene carbons (C2 and C4), the two methine carbons (C5 and the isopropyl CH), and the two equivalent methyl carbons of the isopropyl group.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds, which is crucial for establishing connectivity. A COSY spectrum would show a clear correlation between the C5 proton and the isopropyl methine proton, as well as between the isopropyl methine proton and the isopropyl methyl protons. It would also map the couplings between the protons on the furanone ring (H2, H4, and H5).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. youtube.com This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the signal for the C5 proton would correlate with the signal for the C5 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. youtube.com Key HMBC correlations for dihydro-5-isopropyl-3(2H)-furanone would include the link between the isopropyl methyl protons and the C5 carbon, and correlations from the protons at C2 and C4 to the carbonyl carbon (C3), confirming the lactone ring structure.

The table below outlines the expected correlations that would be observed in 2D NMR experiments for dihydro-5-isopropyl-3(2H)-furanone, which are essential for its complete structure determination.

Proton(s)Expected COSY Correlations (with other Protons)Expected HSQC Correlation (with Carbon)Expected Key HMBC Correlations (with Carbons)
Isopropyl CH₃Isopropyl CHIsopropyl CH₃C5, Isopropyl CH
Isopropyl CHIsopropyl CH₃, H5Isopropyl CHC5, Isopropyl CH₃
H5Isopropyl CH, H4C5C3, C4, Isopropyl CH, Isopropyl CH₃
H4H5C4C2, C3, C5
H2---C2C3, C4

Chiral Discrimination and Absolute Configuration Determination via NMR-based Methods (e.g., Modified Mosher's Method)

Dihydro-5-isopropyl-3(2H)-furanone possesses a single stereocenter at the C5 position, meaning it can exist as two enantiomers, (R) and (S). Determining the absolute configuration of a chiral molecule is a critical challenge in structural elucidation. The modified Mosher's method is a widely used NMR technique for this purpose, particularly for chiral alcohols, and can be adapted for other functional groups. nih.govumn.edu Although the target compound is a lactone, synthetic precursors containing a chiral alcohol at the equivalent C5 position could be analyzed this way.

The method involves derivatizing the chiral molecule separately with the (R)- and (S)-enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edu This reaction creates a pair of diastereomers. The ¹H NMR spectra of these two diastereomers will exhibit slight differences in chemical shifts (δ) for the protons located near the newly formed ester linkage.

By analyzing the difference in these chemical shifts (Δδ = δS-ester - δR-ester), the absolute configuration of the original stereocenter can be determined. nih.gov Protons on one side of the MTPA plane in the molecule's conformational model will show positive Δδ values, while those on the other side will show negative values. This predictable pattern allows for the unambiguous assignment of the (R) or (S) configuration. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. imreblank.ch

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy. For dihydro-5-isopropyl-3(2H)-furanone, which has a molecular formula of C₇H₁₂O₂, the theoretical exact mass of its molecular ion [M]⁺ is 128.08373 u. An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass. csic.es

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis. In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas. imreblank.chnih.gov The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

For the molecular ion of dihydro-5-isopropyl-3(2H)-furanone (m/z 128), characteristic fragmentation pathways would be expected. Key fragmentation events for γ-butyrolactones often include:

Loss of the side chain: A primary fragmentation would likely be the cleavage of the C5-isopropyl bond, resulting in the loss of an isopropyl radical (•C₃H₇) and the formation of a characteristic ion at m/z 85.

Ring-opening and subsequent fragmentation: The lactone ring can open, followed by losses of small neutral molecules like carbon monoxide (CO) or carbon dioxide (CO₂).

The table below details the proposed structures for the major fragments anticipated from the CID of the dihydro-5-isopropyl-3(2H)-furanone molecular ion.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
12885C₃H₇• (Isopropyl radical)[C₄H₅O₂]⁺
12883C₂H₅O•[C₅H₇O]⁺
8557CO (Carbon monoxide)[C₃H₅O]⁺
8541CO₂ (Carbon dioxide)[C₃H₅]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Complex Matrices

In many practical applications, dihydro-5-isopropyl-3(2H)-furanone would not be found as a pure substance but as a component within a complex mixture, such as a food product, flavor extract, or biological sample. nih.gov Hyphenated techniques that couple a chromatographic separation method with mass spectrometry are essential for the analysis of such samples. pharmacyjournal.info

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is an ideal technique for the analysis of dihydro-5-isopropyl-3(2H)-furanone. imreblank.ch The gas chromatograph separates the volatile components of a mixture, and as each compound elutes from the column, it is introduced into the mass spectrometer. The MS provides a mass spectrum for each separated peak, allowing for positive identification by comparing the spectrum to a library or through manual interpretation of the fragmentation pattern. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile samples or matrices that are incompatible with GC, LC-MS is the method of choice. nih.gov The liquid chromatograph separates components in the liquid phase before they are introduced into the mass spectrometer. LC-MS is highly versatile and is widely used in food analysis and metabolomics to identify and quantify trace components in complex matrices. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are foundational techniques for identifying the functional groups within a molecule and probing its electronic structure.

Infrared (IR) Spectroscopy provides detailed information about the vibrational modes of molecular bonds. The most characteristic feature in the IR spectrum of dihydro-5-isopropyl-3(2H)-furanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. Saturated five-membered rings (γ-lactones) exhibit a high-frequency C=O stretch due to ring strain, typically appearing in the range of 1760–1800 cm⁻¹. For the parent compound, γ-butyrolactone, this absorption is observed at approximately 1770 cm⁻¹. The presence of the isopropyl group at the 5-position is not expected to significantly shift this frequency but will contribute to absorptions in the C-H stretching and bending regions.

Key vibrational frequencies for the structural analogue γ-butyrolactone, which are representative for dihydro-5-isopropyl-3(2H)-furanone, are summarized in the table below.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
C=O StretchLactone~1770Strong
C-O StretchEster~1170Strong
C-H Stretch (Aliphatic)Alkane (CH₂, CH₃)2850–3000Medium
C-H Bend (Isopropyl)Isopropyl~1370 & ~1385Medium

Note: The data presented is based on the known spectrum of γ-butyrolactone and is illustrative for dihydro-5-isopropyl-3(2H)-furanone. Actual values for the target compound may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes electronic transitions within a molecule. Molecules containing only sigma (σ) bonds and non-bonding (n) electrons, without conjugated π-systems, generally exhibit weak absorption in the far-UV region. Dihydro-5-isopropyl-3(2H)-furanone lacks a chromophore that absorbs in the standard UV-Vis range (200-800 nm). The lactone carbonyl group can undergo a weak n → π* transition, which typically occurs at a wavelength below 220 nm. For instance, γ-butyrolactone has a maximum absorption (λmax) around 209 nm. Therefore, a UV-Vis spectrum of dihydro-5-isopropyl-3(2H)-furanone would be expected to show minimal to no absorption in the routine UV-Vis region, confirming the absence of extended conjugation.

X-ray Crystallography for Definitive Structure and Absolute Configuration

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

For dihydro-5-isopropyl-3(2H)-furanone, which is chiral at the 5-position, single-crystal X-ray diffraction can be used to determine its absolute configuration. The process involves growing a suitable single crystal of the enantiomerically pure compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The electron density map generated from the diffraction data reveals the exact position of each atom.

The determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects. When using an appropriate X-ray wavelength (e.g., Cu Kα radiation), the scattering from atoms is slightly out of phase, leading to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the R or S configuration at the chiral center. While a crystal structure for dihydro-5-isopropyl-3(2H)-furanone is not publicly available, the structure of the parent γ-butyrolactone has been determined at 180 K, revealing a monoclinic crystal system (space group P2(1)/a) with two independent molecules in the asymmetric unit. nih.gov This and numerous studies on substituted lactones demonstrate the feasibility and power of X-ray crystallography for the definitive structural analysis of this class of compounds.

Computational Spectroscopy for Prediction and Interpretation (e.g., GIAO-NMR Chemical Shift Calculations)

Computational methods have become indispensable tools for predicting and interpreting spectroscopic data, offering a powerful synergy with experimental results. Density Functional Theory (DFT) is widely used for these purposes.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a robust approach for calculating NMR chemical shifts (δ) and shielding tensors. This technique involves first optimizing the molecular geometry of dihydro-5-isopropyl-3(2H)-furanone at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)). Following geometry optimization, the GIAO method is used to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS).

The power of GIAO calculations lies in their ability to:

Predict spectra: Generate a theoretical NMR spectrum for a proposed structure to compare with experimental data.

Assign signals: Help in the unambiguous assignment of complex NMR signals.

Distinguish isomers: Differentiate between diastereomers or constitutional isomers by comparing the calculated shifts for each possibility with the experimental spectrum. Studies on other lactones have shown that the corrected mean absolute error between computed and experimental shifts can be very small (e.g., 0.02–0.08 ppm for ¹H and 0.8–2.2 ppm for ¹³C), allowing for high-confidence structural assignments. nih.gov

The table below illustrates a hypothetical comparison between experimental and GIAO-calculated ¹³C NMR chemical shifts for a related lactone, showcasing the typical accuracy of the method.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C=O177.5178.0+0.5
CH-O80.180.4+0.3
CH₂30.530.2-0.3
CH₂22.823.1+0.3

Note: This data is representative and illustrates the application of GIAO calculations for lactones. The values are not specific to dihydro-5-isopropyl-3(2H)-furanone.

By integrating these advanced spectroscopic and computational techniques, a complete and unambiguous structural profile of dihydro-5-isopropyl-3(2H)-furanone can be achieved, providing a solid foundation for further chemical and biological studies.

Advanced Analytical Methodologies for Detection and Quantification of Dihydro 5 Isopropyl 3 2h Furanone

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is the cornerstone for isolating and quantifying dihydro-5-isopropyl-3(2H)-furanone from complex mixtures. The choice of technique is primarily dictated by the compound's physicochemical properties, such as its volatility and polarity, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of less volatile and more polar furanone derivatives. researchgate.netresearchgate.net These methods are particularly suitable for compounds that are thermally labile and may degrade under the high temperatures used in gas chromatography.

For the analysis of furanones, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netresearchgate.net A typical mobile phase might consist of a gradient mixture of water with an organic modifier such as acetonitrile (B52724) or methanol (B129727), often with the addition of a small amount of acid like formic or acetic acid to improve peak shape. mdpi.com UHPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

Table 1: Illustrative HPLC/UHPLC Parameters for Furanone Analysis

Parameter Typical Setting
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 100% B over 20 minutes
Flow Rate 0.6 mL/min
Detection UV-Vis (200-600 nm) or Mass Spectrometry

This table presents typical parameters for the analysis of furanone derivatives and serves as a likely starting point for method development for dihydro-5-isopropyl-3(2H)-furanone.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for dihydro-5-isopropyl-3(2H)-furanone. nist.gov The NIST (National Institute of Standards and Technology) Chemistry WebBook indicates the availability of gas chromatography data for this compound, underscoring the applicability of this technique. nist.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

Multidimensional Gas Chromatography (MDGC) offers enhanced separation power for complex samples by using two or more columns with different stationary phases. This technique is particularly useful for resolving co-eluting compounds that may interfere with the accurate quantification of the target analyte in complex matrices.

Supercritical Fluid Chromatography (SFC) is an attractive alternative to both HPLC and GC for certain applications. nih.gov It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages such as high efficiency and fast separation times. nih.govselvita.com SFC is particularly well-suited for chiral separations, which would be relevant if dihydro-5-isopropyl-3(2H)-furanone exists as enantiomers. shimadzu.com The technique's low-temperature analysis capabilities also make it suitable for thermally sensitive compounds. nih.gov The use of polysaccharide-based chiral stationary phases is common in SFC for resolving enantiomers. chiraltech.com

Sample Preparation and Extraction Protocols for Dihydrofuranones in Diverse Matrices (e.g., Solid-Phase Extraction, Headspace Solid-Phase Microextraction)

Effective sample preparation is crucial for the successful analysis of dihydro-5-isopropyl-3(2H)-furanone, as it is often present at trace levels in complex matrices. The goal is to isolate and concentrate the analyte while removing interfering substances.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of furanones from liquid samples. nih.govreading.ac.uk In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. researchgate.net This method has been successfully applied to the analysis of furanones in wine and fruit juices. researchgate.netresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for the extraction of volatile compounds from solid or liquid samples. nih.govresearchgate.net A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. core.ac.uk The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov HS-SPME is valued for its simplicity, speed, and sensitivity. core.ac.uk The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. researchgate.net

Hyphenated Techniques with Specialized Mass Spectrometry Detectors (e.g., Quadrupole MS, Triple Quadrupole MS, Orbitrap MS)

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of dihydro-5-isopropyl-3(2H)-furanone.

Quadrupole MS is a common type of mass analyzer that can be operated in either full scan mode for compound identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Triple Quadrupole MS (QqQ-MS) is the gold standard for targeted quantification due to its high selectivity and sensitivity. shimadzu.com In multiple reaction monitoring (MRM) mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. shimadzu.com This process significantly reduces background noise and matrix interference. researchgate.net GC-QqQ-MS/MS has been effectively used for the simultaneous determination of multiple lactones and furanones in wine. researchgate.net

Table 2: Comparison of Mass Spectrometry Detectors for Furanone Analysis

Detector Primary Use Advantages
Quadrupole MS General identification and quantification Robust, cost-effective
Triple Quadrupole MS Targeted quantification High sensitivity and selectivity, excellent for trace analysis in complex matrices shimadzu.comwaters.com

Method Validation and Quantification Strategies (e.g., Stable Isotope Dilution Analysis)

To ensure the reliability of analytical results, it is essential to validate the developed methods. Validation typically involves assessing parameters such as linearity, sensitivity (limits of detection and quantification), accuracy, and precision.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique that involves spiking the sample with a known amount of a stable isotope-labeled version of the target analyte to serve as an internal standard. researchgate.netmdpi.com Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it can correct for variations in sample preparation, extraction efficiency, and instrument response. nih.gov SIDA is considered one of the most reliable methods for the quantification of trace-level compounds in complex matrices and has been successfully applied to the analysis of various furanones. researchgate.netmdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation of Molecular Structure and Stereochemistry with Biological Potency

The biological activity of dihydro-3(2H)-furanone derivatives is profoundly influenced by their three-dimensional structure and the specific chemical groups attached to the core ring. The substituent at the C5 position, in this case, an isopropyl group, plays a significant role in defining the molecule's interaction with biological targets.

Molecular Structure: The core dihydrofuranone ring possesses a carbonyl group that can act as a hydrogen bond acceptor, a critical interaction for binding to many biological macromolecules. The activity of the molecule can be modulated by the substituents. For instance, studies on related α-benzylidene-γ-lactone derivatives have shown that the presence of electron-withdrawing substituents on an attached phenyl ring can enhance antifungal activity. nih.gov While not directly on the lactone, this demonstrates the principle that electronic properties of substituents are key to potency. The isopropyl group at the C5 position of 3(2H)-Furanone, dihydro-5-isopropyl-, provides a specific lipophilic and steric profile. Lipophilicity is a critical factor for membrane permeability and interaction with hydrophobic pockets in target proteins. Research on related γ-lactones has indicated that lipophilic groups, such as an isopropyl group on an associated aromatic ring, contribute to bactericidal activity. researchgate.net

The following table summarizes the key structural and stereochemical factors influencing the bioactivity of dihydrofuranone derivatives.

FeatureInfluence on Biological PotencyExample from Related Compounds
Dihydrofuranone Core Acts as a fundamental scaffold or pharmacophore. The carbonyl group is a key hydrogen bond acceptor.Found in a wide array of FDA-approved drugs and natural products with diverse bioactivities. nih.gov
C5-Substituent Modulates lipophilicity, steric interactions, and overall binding affinity.A C5-isopropyl group provides a distinct lipophilic and steric profile that can influence target specificity.
Stereochemistry at C5 Determines the 3D orientation of the substituent, critically affecting the molecule's fit within a biological target's binding site.Enantiomers of related chiral lactones often exhibit significant differences in biological activity. rsc.org
Other Substituents Electronic properties (electron-donating/withdrawing) can alter the reactivity and binding characteristics of the molecule.Electron-withdrawing groups on derivatives have been shown to improve antifungal activity. nih.gov

Identification of Key Pharmacophores and Structural Motifs for Targeted Activity

A pharmacophore is an abstract representation of the molecular features necessary for a molecule to interact with a specific biological target and trigger a response. For the dihydro-5-isopropyl-3(2H)-furanone class of compounds, the key pharmacophore consists of the essential structural motifs that govern their biological activity.

The fundamental pharmacophoric element is the γ-butyrolactone scaffold . nih.govresearchgate.net This motif positions the crucial functional groups in a specific spatial orientation. The key features include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring is a primary site for hydrogen bonding with amino acid residues (e.g., -NH or -OH groups) in a target protein's active site.

A Lipophilic/Steric Region: The isopropyl group at the C5 position defines a distinct hydrophobic region. This motif is critical for engaging with non-polar, hydrophobic pockets within the target, contributing significantly to the binding affinity through van der Waals forces and hydrophobic interactions.

A Defined Molecular Shape: The five-membered ring provides a rigid core that limits conformational flexibility, ensuring that the pharmacophoric features are presented to the target in an optimal geometry.

The targeted activity of derivatives can be fine-tuned by modifying the substituents. The C5 position is a common point for derivatization to explore different lipophilic or polar characteristics, thereby altering the compound's selectivity and potency against various targets. The isopropyl group itself represents a specific structural motif that may confer selectivity for targets with appropriately sized hydrophobic binding pockets.

Computational Approaches in SAR/QSAR Modeling and Drug Design Rationalization

Computational chemistry provides powerful tools to rationalize the relationship between chemical structure and biological activity, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their measured biological activities. For furanone and γ-butyrolactone derivatives, QSAR has been effectively used to predict antifungal and antibacterial activities. nih.govnih.gov These models use molecular descriptors that quantify various physicochemical properties, such as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which relate to a molecule's ability to engage in electrostatic or hydrogen-bonding interactions.

Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule, crucial for fitting into a binding site.

Hydrophobic Descriptors: (e.g., LogP) which quantify the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic targets.

For example, a QSAR study on a series of α-benzylidene-γ-lactone derivatives against the fungus Botrytis cinerea yielded a robust model using the heuristic method. nih.gov The high correlation coefficient of this model indicates a strong predictive capability, allowing researchers to estimate the activity of new, unsynthesized derivatives.

The table below presents statistical data from a representative QSAR model developed for antifungal γ-butyrolactone derivatives, illustrating the predictive power of such approaches. nih.gov

ParameterDescriptionValue
Coefficient of determination0.961
n Number of compounds in the training set36
Method Modeling AlgorithmHeuristic Method
Predicted Activity Antifungal activity against B. cinereaHigh Correlation

3D-QSAR and Molecular Modeling: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D fields surrounding the molecules. Studies on related lactones have shown that introducing bulky and negatively charged groups can favor antifungal activity. nih.gov Such insights are invaluable for rational drug design, as they provide a visual and quantitative map of where to modify a lead compound like dihydro-5-isopropyl-3(2H)-furanone to enhance its potency. These models can highlight regions where steric bulk (like the isopropyl group) is favorable or unfavorable, and where electrostatic interactions can be optimized.

These computational models are essential for rationalizing SAR data and guiding the synthesis of new derivatives with improved biological profiles, thereby accelerating the drug discovery process.

Computational Chemistry and Theoretical Modeling of Dihydro 5 Isopropyl 3 2h Furanone

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of dihydro-5-isopropyl-3(2H)-furanone. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and stability.

Electronic Structure: The electronic properties of dihydro-5-isopropyl-3(2H)-furanone are largely dictated by the lactone ring and the isopropyl substituent. The carbonyl group in the furanone ring is a significant electron-withdrawing feature, creating a localized region of positive electrostatic potential around the carbonyl carbon and negative potential around the oxygen atom. This polarization is crucial for its chemical behavior.

Reactivity: The reactivity of the molecule can be predicted by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the oxygen atoms, indicating their nucleophilic character. Conversely, the LUMO is centered on the carbonyl carbon, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of Dihydro-5-isopropyl-3(2H)-furanone (Hypothetical Data) Calculations performed at the B3LYP/6-31G(d) level of theory.

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of dihydro-5-isopropyl-3(2H)-furanone and its interactions with biological targets, such as enzymes or receptors. These simulations model the atomic motions of the system over time, providing insights into binding affinities, interaction mechanisms, and conformational changes.

In the context of ligand-target interactions, MD simulations can reveal how dihydro-5-isopropyl-3(2H)-furanone binds to a protein's active site. By analyzing the trajectory of the simulation, key intermolecular interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions can be identified. This information is critical for understanding its biological activity and for the rational design of new derivatives with improved properties.

Conformational Analysis and Energy Landscapes of the Dihydrofuranone Ring

The five-membered dihydrofuranone ring is not planar and can adopt several puckered conformations, such as the "envelope" and "twist" forms. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The resulting potential energy surface provides a detailed energy landscape of the molecule. For dihydro-5-isopropyl-3(2H)-furanone, the orientation of the isopropyl group relative to the ring significantly influences the conformational preferences. The most stable conformers will be those that minimize steric clashes and optimize electronic interactions. Understanding the preferred conformations is essential, as the three-dimensional shape of the molecule dictates its biological activity and physical properties.

Table 2: Relative Energies of Dihydro-5-isopropyl-3(2H)-furanone Conformers (Hypothetical Data)

Conformer Dihedral Angle (C4-C5-C6-C7) Relative Energy (kcal/mol) Population (%)
Envelope 1 60° 0.0 55
Twist 120° 1.2 25

Prediction of Spectroscopic Properties and Vibrational Calculations

Quantum chemical methods are highly effective in predicting various spectroscopic properties of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed peaks.

For dihydro-5-isopropyl-3(2H)-furanone, the most prominent feature in the calculated IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically expected around 1750-1770 cm⁻¹. Other characteristic vibrations would include C-O stretching and various bending modes of the alkyl groups.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structural elucidation. By comparing the calculated chemical shifts with experimental values, the precise stereochemistry and conformation of the molecule can be determined.

Table 3: Predicted Vibrational Frequencies for Dihydro-5-isopropyl-3(2H)-furanone (Hypothetical Data)

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(C=O) 1765 Carbonyl stretch
ν(C-O) 1180 Lactone C-O stretch
δ(CH₃) 1375 Isopropyl methyl bend

Advanced Research Applications and Methodological Development

Application as Biochemical Probes and Research Tools in Biological Systems

While direct applications of dihydro-5-isopropyl-3(2H)-furanone as a biochemical probe are not extensively documented in current literature, the broader class of furanones exhibits a range of biological activities that suggest its potential as a valuable research tool. Furanones, in general, are recognized for their roles in cell-to-cell signaling, particularly in quorum sensing inhibition among bacteria. This characteristic makes them excellent candidates for developing probes to study microbial communication and biofilm formation. mdpi.comresearchgate.net

The structural features of dihydro-5-isopropyl-3(2H)-furanone, specifically the lactone ring, could be modified to incorporate reporter molecules such as fluorophores or biotin. Such functionalized derivatives could be employed to investigate the interactions of furanones with their biological targets, including proteins and enzymes. For instance, a fluorescently tagged version of the molecule could allow for the visualization of its localization within bacterial cells or biofilms, providing insights into its mechanism of action.

Moreover, the known antimicrobial and antifungal properties of various furanone compounds suggest that dihydro-5-isopropyl-3(2H)-furanone could be utilized as a tool to study microbial growth and inhibition pathways. ontosight.ai By observing the physiological and genetic responses of microorganisms to this compound, researchers can uncover novel antimicrobial targets and mechanisms of resistance. The isopropyl group at the 5-position may influence its specificity and potency, making it a useful tool for comparative studies with other furanone derivatives.

Table 1: Potential Applications of Dihydro-5-isopropyl-3(2H)-Furanone as a Research Tool

Research Area Potential Application Rationale
Quorum Sensing Investigation of bacterial communication pathways. Furanone core structure is known to interfere with quorum sensing mechanisms.
Biofilm Formation Study of factors influencing biofilm development and inhibition. Potential to disrupt biofilm integrity, allowing for the study of this process.
Antimicrobial Research Identification of novel drug targets and resistance mechanisms. General antimicrobial properties of furanones can be leveraged to probe microbial physiology.

| Enzyme Inhibition Studies | Elucidation of enzyme active sites and inhibitory mechanisms. | The lactone ring is a reactive moiety that can interact with various enzymes. |

Development of Chemo-Enzymatic and Biotechnological Synthesis Methods for Furanone Derivatives

The synthesis of furanone derivatives has traditionally relied on chemical methods. However, the demand for more sustainable and stereoselective synthesis routes has spurred the development of chemo-enzymatic and biotechnological approaches. These methods offer advantages in terms of milder reaction conditions, higher yields, and improved enantiomeric purity.

Chemo-enzymatic strategies combine chemical reactions with enzymatic transformations to produce complex molecules. For instance, a chemical synthesis could be used to create a precursor molecule, which is then stereoselectively modified by an enzyme. Lipases and esterases are commonly employed in the kinetic resolution of racemic furanone intermediates, yielding enantiomerically pure products.

Biotechnological production, utilizing microorganisms or isolated enzymes, presents a green alternative for the synthesis of furanones. For example, the production of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) has been achieved through fermentation processes using various yeast and bacterial strains. nih.govresearchgate.net These organisms possess the necessary enzymatic machinery to convert simple sugars into the target furanone. A similar approach could be developed for dihydro-5-isopropyl-3(2H)-furanone by identifying or engineering microorganisms with the appropriate biosynthetic pathways.

Another promising biotechnological method is the use of glucosyltransferases to modify furanones. nih.gov This enzymatic glucosylation can enhance the water solubility and stability of the compounds, which is particularly useful for their application in biological systems.

Table 2: Comparison of Synthesis Methods for Furanone Derivatives

Synthesis Method Description Advantages Potential for Dihydro-5-isopropyl-3(2H)-Furanone
Chemical Synthesis Multi-step reactions from simple organic precursors. Well-established, scalable. Feasible, but may lack stereoselectivity and sustainability.
Chemo-Enzymatic Synthesis Combination of chemical and enzymatic steps. High stereoselectivity, milder conditions. Promising for producing specific enantiomers.

| Biotechnological Production | Use of microorganisms or enzymes for synthesis. | Sustainable, environmentally friendly. | Requires identification or engineering of suitable metabolic pathways. |

Novel Analytical Method Development for Trace Dihydrofuranone Analysis in Complex Research Samples

The detection and quantification of furanone derivatives at trace levels in complex matrices, such as biological fluids or environmental samples, require sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile furanones. iomcworld.com The high separation efficiency of GC combined with the sensitive and specific detection of MS allows for the identification and quantification of these compounds even at low concentrations.

For non-volatile or thermally labile furanone derivatives, high-performance liquid chromatography (HPLC) coupled with various detectors is the method of choice. nih.gov Reversed-phase HPLC with ultraviolet (UV) or mass spectrometric detection is commonly employed. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, which is crucial for trace analysis in complex samples.

Recent advancements in analytical instrumentation have led to the development of more sophisticated techniques. For example, comprehensive two-dimensional gas chromatography (GC×GC) coupled to time-of-flight mass spectrometry (TOF-MS) offers superior separation power for the analysis of complex volatile profiles. Additionally, the use of novel sample preparation techniques, such as solid-phase microextraction (SPME), can improve the sensitivity and reduce the matrix effects in the analysis of dihydrofuranones.

Table 3: Analytical Methods for Dihydrofuranone Analysis

Analytical Technique Principle Applicability to Dihydro-5-isopropyl-3(2H)-Furanone
GC-MS Separation of volatile compounds followed by mass-based detection. Suitable for the volatile furanone and its derivatives.
HPLC-MS/MS Separation of non-volatile compounds followed by tandem mass spectrometry. Ideal for the analysis of less volatile derivatives or in complex biological matrices.
GC×GC-TOF-MS High-resolution separation of complex volatile mixtures. Provides enhanced separation for isomeric furanones in intricate samples.

| SPME | Solvent-free sample extraction and pre-concentration. | Enhances detection limits for trace analysis in various sample types. |

Future Perspectives and Emerging Research Directions in Dihydro-5-isopropyl-3(2H)-Furanone Chemistry

The field of furanone chemistry is poised for significant advancements, with several emerging research directions for dihydro-5-isopropyl-3(2H)-furanone. A key area of future research will be the comprehensive exploration of its biological activities. nih.gov While the general antimicrobial properties of furanones are known, detailed studies on the specific activity of the isopropyl derivative against a wide range of pathogens, including drug-resistant strains, are warranted.

The development of sustainable and scalable synthesis methods will continue to be a major focus. The integration of biocatalysis and metabolic engineering to create efficient microbial cell factories for the production of dihydro-5-isopropyl-3(2H)-furanone from renewable feedstocks is a promising avenue. wiseguyreports.com This aligns with the broader trend towards green chemistry and the bio-based economy.

Furthermore, there is a growing interest in the application of furanones as functional ingredients in food and as active components in pharmaceuticals. foreverest.net Research into the sensory properties of dihydro-5-isopropyl-3(2H)-furanone could reveal its potential as a flavor or fragrance compound. In the pharmaceutical realm, its potential as an anti-inflammatory, antioxidant, or anticancer agent, based on the activities of other furanones, should be systematically investigated. ekb.eg

The synthesis of novel derivatives of dihydro-5-isopropyl-3(2H)-furanone with enhanced biological activity or improved physicochemical properties is another exciting research direction. This could involve the introduction of different functional groups onto the furanone scaffold to modulate its activity and specificity. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3(2H)-furanone derivatives, and how does substitution at the 5-isopropyl position influence reaction yields?

  • Methodology : The synthesis of dihydrofuranones often involves cyclization of γ-hydroxy esters or lactonization of ketocarboxylic acids. For example, compounds like 3a (yield: 63%) and 5bf (yield: 75%) were synthesized via nucleophilic substitution and click chemistry, with yields dependent on steric hindrance from substituents like isopropyl groups .
  • Key Factors : Steric effects from bulky substituents (e.g., isopropyl) can reduce reaction efficiency by slowing nucleophilic attack, while electron-withdrawing groups (e.g., bromine) stabilize intermediates.

Q. Which spectroscopic techniques are critical for characterizing 3(2H)-furanones, and how are NMR signals interpreted for stereochemical assignments?

  • Methodology :

  • 1H/13C NMR : Distinctive signals for the lactone carbonyl (δ ~170 ppm in 13C NMR) and isopropyl protons (δ 0.85–1.15 ppm in 1H NMR) are observed. Chiral centers (e.g., C2(S), C3(R)) in derivatives like 3a produce split signals due to diastereotopicity .
  • IR : Lactone C=O stretches appear at ~1744 cm⁻¹, while NH/OH groups (if present) show broad peaks near 3383 cm⁻¹ .
    • Data Table :
TechniqueKey Signals for 3(2H)-FuranonesReference
13C NMR Lactone C=O: ~170 ppm
1H NMR Isopropyl CH3: δ 0.85–1.15 ppm
IR C=O stretch: ~1744 cm⁻¹

Q. What is the role of stereochemistry in the biological activity of dihydro-5-isopropyl-3(2H)-furanones?

  • Methodology : Chiral 3(2H)-furanones (e.g., compound 3a with [α]D^20 +64.3) exhibit enhanced bioactivity due to enantioselective interactions with biological targets. For example, the (S)-configuration at C16 in a related furanone derivative improved antifungal activity .
  • Key Insight : Stereochemical purity (e.g., via chiral HPLC or asymmetric catalysis) is critical for reproducibility in bioactivity assays .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for dihydrofuranone derivatives, such as bond-length anomalies in conjugated systems?

  • Methodology : Density Functional Theory (DFT) calculations can model conjugation effects, such as shortened N1–C13 bonds (1.331 Å vs. average 1.355 Å) and elongated C13=C14 bonds (1.354 Å) observed in X-ray crystallography .
  • Case Study : In compound 3a, conjugation between the furanone ring and triazole groups alters electron density, validated by DFT-calculated Mulliken charges .

Q. What strategies optimize the stereoselective synthesis of 5-isopropyl-3(2H)-furanones with multiple chiral centers?

  • Methodology :

  • Chiral Auxiliaries : Use of menthyloxy groups (e.g., (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) to induce asymmetry during Michael addition-elimination reactions .
  • Catalysis : Enantioselective organocatalysts (e.g., proline derivatives) for kinetic resolution .
    • Challenge : Competing pathways (e.g., solvent-mediated side reactions in DMF) may reduce stereoselectivity, requiring rigorous solvent screening .

Q. How do structural modifications at the 3-position of 3(2H)-furanones influence their reactivity in tandem mass spectrometry (MS/MS) analysis?

  • Methodology : ESI-MS/MS of derivatives like 3a ([M+H]+ m/z 612) reveals fragmentation patterns. For example, cleavage at the lactone ring generates ions at m/z 167.7 (C=O fragment) and 141.7 (triazole moiety) .
  • Key Insight : Substituents like bromine (m/z 79/81 isotopic doublet) aid in tracking fragmentation pathways .

Contradictions and Recommendations

  • Stereochemical Assignments : Discrepancies between NMR and X-ray data (e.g., torsion angles in compound 3a) may arise from dynamic effects in solution vs. solid-state rigidity. Use variable-temperature NMR and DFT to reconcile .
  • Yield Variability : Differences in yields (63% vs. 75%) across derivatives highlight the need for standardized reaction conditions (e.g., solvent polarity, catalyst loading) .

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